Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring attached to a sulfamoyl group and a carboxylate group. The sulfamoyl group is further attached to a dimethoxyphenyl group.Scientific Research Applications
Synthesis and Chemical Reactions Research into heterocyclic ketenethioacetal derivatives, including compounds related to benzothiophene, underscores the compound's role in facilitating nucleophilic reactions. Studies like Tominaga et al. (1975) delve into the synthesis and reactions of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one, demonstrating the compound's utility in producing replacement products of methylthio groups through nucleophilic reagents Tominaga et al., 1975.
Environmental Degradation and Bioremediation The aerobic microbial cometabolism of benzothiophene and its derivatives illustrates the environmental fate and potential bioremediation strategies for these compounds. Fedorak and Grbìc-Galìc (1991) explored how specific bacterial cultures can transform benzothiophene into benzothiophene-2,3-dione, highlighting the biological processes affecting these substances in environmental contexts Fedorak & Grbìc-Galìc, 1991.
Photochemical Degradation The study of photochemical degradation by Andersson and Bobinger (1996) on crude oil components, including benzothiophenes, sheds light on the degradation pathways and products following an oil spill, offering insights into the environmental impact and degradation mechanisms of similar compounds Andersson & Bobinger, 1996.
Catalytic Oxidative Desulfurization Research into the catalytic oxidative desulfurization (ODS) of diesel fuel on a continuous fixed-bed reactor, as investigated by Chica et al. (2006), provides a framework for understanding how derivatives of benzothiophene can be efficiently desulfurized, pointing to potential industrial applications in fuel processing Chica, Corma, & Domine, 2006.
Future Directions
The future directions in the research and application of this compound could involve the development of more efficient synthesis methods, such as the catalytic protodeboronation of pinacol boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-12-8-11(9-13(10-12)24-2)19-27(21,22)17-14-6-4-5-7-15(14)26-16(17)18(20)25-3/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXVWIIYIVCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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